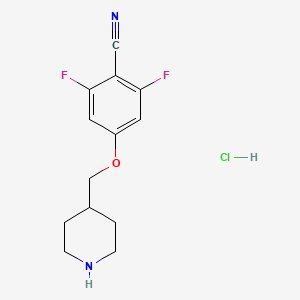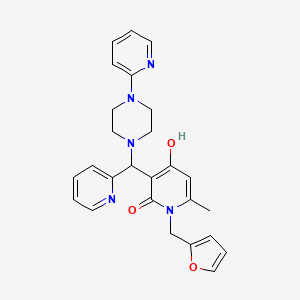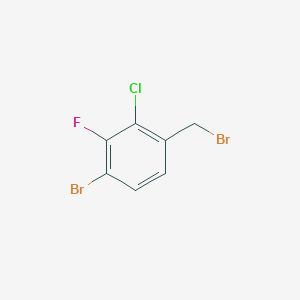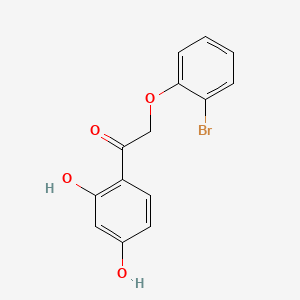
2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone, also known as BDP-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BDP-1 is a synthetic compound that is derived from phenol and ethanone, and it has been shown to possess a wide range of biological activities that make it a promising candidate for various therapeutic interventions.
Wissenschaftliche Forschungsanwendungen
Environmental Concentrations and Toxicology
Studies have highlighted the environmental presence and toxicological impacts of related bromophenols, indicating their occurrence as intermediates in the synthesis of brominated flame retardants and their ubiquity in both abiotic and biotic environments. Such compounds, due to their various sources, are found universally in the environment, emphasizing the need for further research into their toxicokinetics and toxicodynamics (Koch & Sures, 2018).
Fluorescent Chemosensors
Research on compounds structurally related to 2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone has led to the development of fluorescent chemosensors. These chemosensors, based on derivatives like 4-methyl-2,6-diformylphenol, have demonstrated the capability to detect various analytes with high selectivity and sensitivity, showcasing the potential of such compounds in analytical chemistry (Roy, 2021).
Novel Brominated Flame Retardants
The review on novel brominated flame retardants (NBFRs) includes analysis of their occurrence in indoor air, dust, consumer goods, and food. It underscores the continued research necessity on their occurrence, environmental fate, and toxicity, especially considering the increasing application of NBFRs following restrictions on polybrominated diphenyl ethers (PBDEs) (Zuiderveen, Slootweg, & de Boer, 2020).
Advanced Oxidation Processes for Drug Degradation
In the context of environmental pollution, advanced oxidation processes (AOPs) have been used to degrade recalcitrant compounds like acetaminophen from aqueous mediums. This research points to the generation of various by-products, their biotoxicity, and proposed degradation pathways, highlighting the importance of such methodologies in mitigating environmental pollution (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Hydroxycoumarin Chemistry
The review on hydroxycoumarin chemistry, including synthesis, acylation, and photochemical properties, demonstrates the significant role of these compounds in organic synthesis and their potential in creating new materials with advanced functionalities (Yoda et al., 2019).
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4/c15-11-3-1-2-4-14(11)19-8-13(18)10-6-5-9(16)7-12(10)17/h1-7,16-17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDWVJINSMJWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol](/img/structure/B3015791.png)
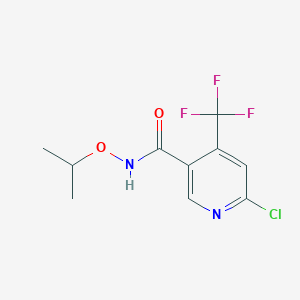
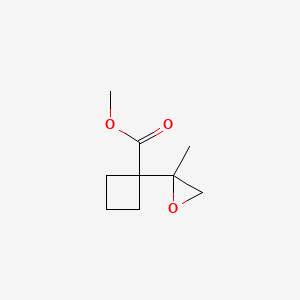
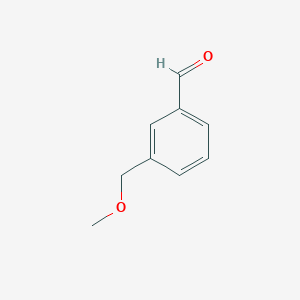
![N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B3015797.png)
![2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B3015798.png)
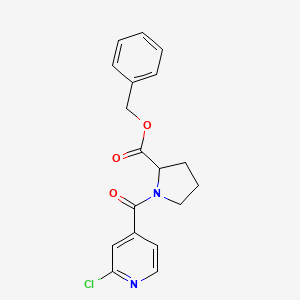
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(1E)-(pyridin-3-yl)methylidene]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015800.png)
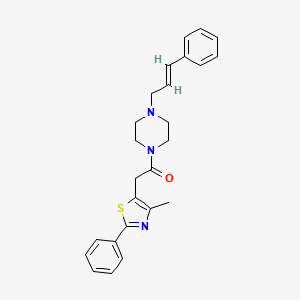
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3015803.png)
![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015804.png)
